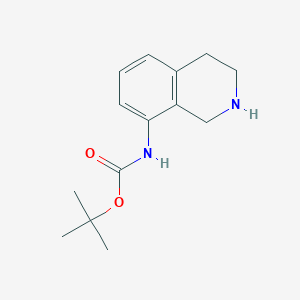

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate

Vue d'ensemble

Description

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate: is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . It is a derivative of isoquinoline, a structure commonly found in many natural and synthetic compounds with significant biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reaction monitoring and product isolation is common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: tert-Butyl (1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form different reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where the tert-butyl group or the carbamate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Oxidized isoquinoline derivatives.

Reduction: Reduced isoquinoline derivatives.

Substitution: Substituted isoquinoline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of tetrahydroisoquinoline, including tert-butyl (1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate, exhibit antimicrobial properties. These compounds have shown effectiveness against a variety of pathogens such as Mycobacterium tuberculosis and other bacteria and fungi . The unique structure of these compounds enhances their interaction with biological targets, making them promising candidates for the development of new antibiotics.

Neuroprotective Effects

Studies have demonstrated that certain tetrahydroisoquinoline derivatives can act as neuroprotective agents. For instance, compounds similar to this compound have been shown to inhibit amyloid beta peptide aggregation, which is crucial in the context of Alzheimer's disease . These compounds may also modulate neurotransmitter systems by acting as acetylcholinesterase inhibitors.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step reactions allowing for precise structural modifications. This flexibility in synthesis enables the creation of various derivatives with enhanced biological activities . The ability to modify functional groups allows researchers to tailor the pharmacological properties of these compounds.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of tetrahydroisoquinoline derivatives is critical for optimizing their efficacy and safety profiles. The presence of different substituents on the isoquinoline ring can significantly influence biological activity. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| tert-Butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | Structure | Contains an amino group at position 7; potential for different biological activity. |

| tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | Structure | Hydroxyl group introduces different reactivity patterns; may influence solubility and bioavailability. |

| This compound | Structure | Lacks fluorination; serves as a baseline for comparing fluorinated derivatives' effects. |

This table illustrates how structural variations can lead to diverse therapeutic potentials and highlights the importance of SAR studies in drug development.

Case Studies

Case Study 1: Neuroprotection Against Amyloid Beta Peptide

In vitro studies have shown that this compound can protect astrocyte cells from death induced by amyloid beta peptide. The compound was found to reduce levels of TNF-alpha and free radicals in cell cultures exposed to amyloid beta . This suggests a potential role in Alzheimer's disease therapy.

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that tetrahydroisoquinoline derivatives exhibit significant antimicrobial activity against drug-resistant strains of bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways . These findings support further investigation into these compounds as novel antimicrobial agents.

Mécanisme D'action

The mechanism of action of tert-Butyl (1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

- tert-Butyl (1,2,3,4-tetrahydroisoquinolin-4-yl)carbamate

- tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate

- tert-Butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Uniqueness: tert-Butyl (1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate is unique due to its specific substitution pattern on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Activité Biologique

tert-Butyl (1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate is a compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and drug development. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest for studying structure-activity relationships (SAR) among isoquinoline derivatives.

The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. This synthetic route is crucial for obtaining the compound in high purity and yield, which is essential for subsequent biological testing.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| CAS Number | 1540071-42-8 |

| Solubility | Soluble in organic solvents |

Biological Activity

The biological activity of this compound has been primarily studied in relation to its interactions with dopamine receptors and its potential neuroprotective effects.

The compound is known to interact with specific receptors in the body, particularly dopamine receptors. Research indicates that it may function as a partial agonist at the D2 dopamine receptor, influencing pathways related to cAMP inhibition and β-arrestin recruitment. Such interactions are crucial for understanding its role in treating neurodegenerative diseases and psychiatric disorders.

Case Studies

-

Dopamine Receptor Modulation :

A study highlighted the role of similar tetrahydroisoquinoline derivatives in selectively activating D2 dopamine receptors through Gi/o-mediated pathways. The modifications made to the carbamate structure significantly altered the potency and efficacy of these compounds . -

Neuroprotective Effects :

Research has demonstrated that isoquinoline derivatives exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is implicated in neurodegenerative conditions like Alzheimer's disease. The IC50 values for AChE inhibition suggest that these compounds can be significantly more effective than traditional treatments .

Comparative Analysis

To better understand the unique properties of this compound compared to other related compounds, a comparative analysis is presented below.

Table 2: Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Unique substitution pattern on isoquinoline | D2 receptor partial agonist |

| tert-Butyl (6-fluoro-1,2,3,4-tetrahydroisoquinoline) | Fluorine substitution enhances activity | Increased potency at D2 receptors |

| tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate | Different substitution pattern | Varies; less studied |

Propriétés

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-6-4-5-10-7-8-15-9-11(10)12/h4-6,15H,7-9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURNMIXARKIACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC2=C1CNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1540071-42-8 | |

| Record name | tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-8-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.